

2,4-Difluoro-3-methoxyphenol chemical properties

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Compound of Interest

Compound Name: 2,4-Difluoro-3-methoxyphenol

Cat. No.: B1306883

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An In-depth Technical Guide to the Chemical Properties of **2,4-Difluoro-3-methoxyphenol**

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2,4-Difluoro-3-methoxyphenol**, a fluorinated aromatic compound of interest to researchers in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can significantly modify the physicochemical and biological properties of molecules, making fluorinated phenols valuable scaffolds in the development of novel therapeutic agents.^[1] This document outlines key physical and chemical data, provides a representative experimental protocol for its synthesis and characterization, and discusses its potential reactivity and roles in drug development.

Core Chemical Properties

2,4-Difluoro-3-methoxyphenol is a solid, white to yellow compound.^[2] Its core chemical and physical properties are summarized in the table below. These values are critical for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	886499-27-0	[2][3]
Molecular Formula	C ₇ H ₆ F ₂ O ₂	[3]
Molecular Weight	160.12 g/mol	
Appearance	White to yellow solid	[2]
Boiling Point	238.4 ± 35.0 °C (Predicted)	[2]
Density	1.331 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	8.36 ± 0.23 (Predicted)	[2]
Storage Temperature	Room Temperature, stored under nitrogen	[2]
HS Code	2907199090	[2]

Synthesis and Purification

While specific literature detailing the synthesis of **2,4-Difluoro-3-methoxyphenol** is not abundant, a plausible synthetic route can be extrapolated from general methods for synthesizing substituted phenols. One common method is the selective mono-methylation of a dihydroxylated precursor followed by any necessary fluorination steps, or starting from an already fluorinated precursor. A general method for the synthesis of methoxyphenols involves the reaction of a diol (like a fluorinated resorcinol) with a methylating agent such as dimethyl sulfate in the presence of a base.[4]

Representative Experimental Protocol: Synthesis

This protocol describes a general procedure for the selective O-methylation of a substituted resorcinol, which can be adapted for the synthesis of **2,4-Difluoro-3-methoxyphenol** from 2,4-difluororesorcinol.

Objective: To synthesize **2,4-Difluoro-3-methoxyphenol** via selective methylation of 2,4-difluororesorcinol.

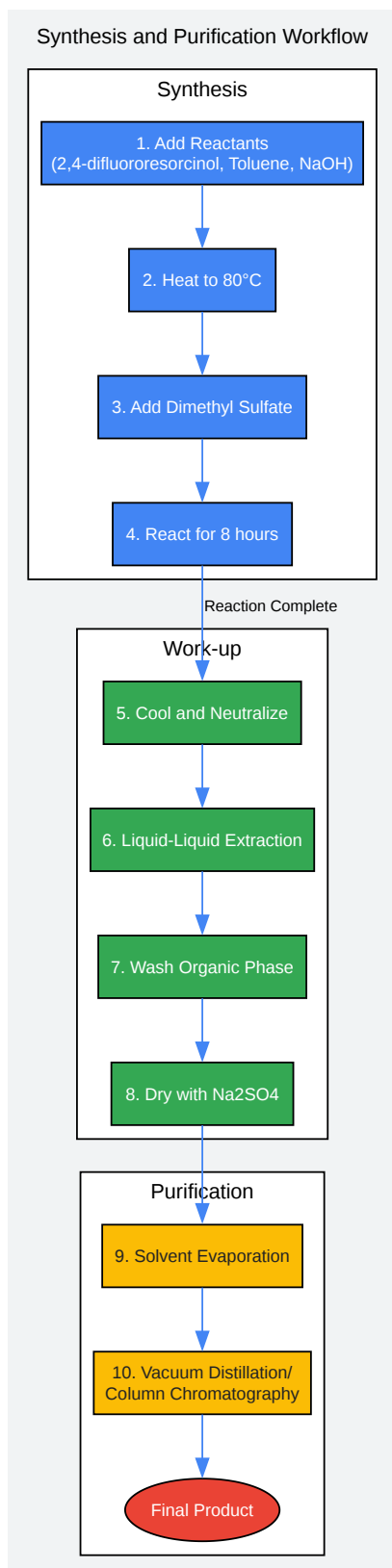
Materials:

- 2,4-difluororesorcinol
- Dimethyl sulfate (DMS)
- Sodium hydroxide (NaOH)
- Toluene
- Ice acetic acid
- Anhydrous sodium sulfate
- Deionized water
- Saturated sodium chloride solution (brine)

Procedure:

- In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 0.1 mol of 2,4-difluororesorcinol, 50 mL of toluene, and 50 mL of a 2 mol/L sodium hydroxide solution.[\[4\]](#)
- Stir the mixture and heat to 80°C.[\[4\]](#)
- Slowly add 0.12 mol of dimethyl sulfate dropwise from the dropping funnel.[\[4\]](#)
- After the addition is complete, maintain the reaction at 80°C for 8 hours.[\[4\]](#)
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[\[5\]](#)
- After the reaction is complete, cool the mixture to room temperature and neutralize to a weakly acidic pH with ice acetic acid.[\[4\]](#)
- Transfer the mixture to a separatory funnel. Separate the organic phase.
- Extract the aqueous phase with 25 mL of toluene.[\[4\]](#)
- Combine all organic phases and wash sequentially with deionized water and then with a saturated sodium chloride solution.[\[4\]](#)

- Dry the organic phase over anhydrous sodium sulfate.[\[4\]](#)
- Remove the toluene solvent under reduced pressure using a rotary evaporator.[\[4\]](#)
- The crude product can be further purified by vacuum distillation or column chromatography to yield the final product.[\[4\]](#)



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Caption: Synthesis and purification workflow for **2,4-Difluoro-3-methoxyphenol**.

Spectroscopic Analysis

Characterization of the final product is crucial to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard analytical techniques for this purpose.^{[5][6]}

General Experimental Protocol: NMR Analysis

Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the structure of the synthesized **2,4-Difluoro-3-methoxyphenol**.

Procedure:

- Dissolve a small sample (5-10 mg) of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard.^[5]
- Acquire ^1H and ^{13}C NMR spectra using a 400 MHz (or higher) NMR spectrometer.^[5]
- Process the spectra to analyze chemical shifts, integration, and coupling patterns to confirm the presence of the aromatic, methoxy, and hydroxyl protons and carbons, as well as the fluorine couplings.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of **2,4-Difluoro-3-methoxyphenol** is influenced by the electron-withdrawing effects of the two fluorine atoms and the electron-donating effect of the methoxy and hydroxyl groups. These substituents modulate the nucleophilicity and electrophilicity of the aromatic ring, influencing its participation in reactions such as electrophilic aromatic substitution.

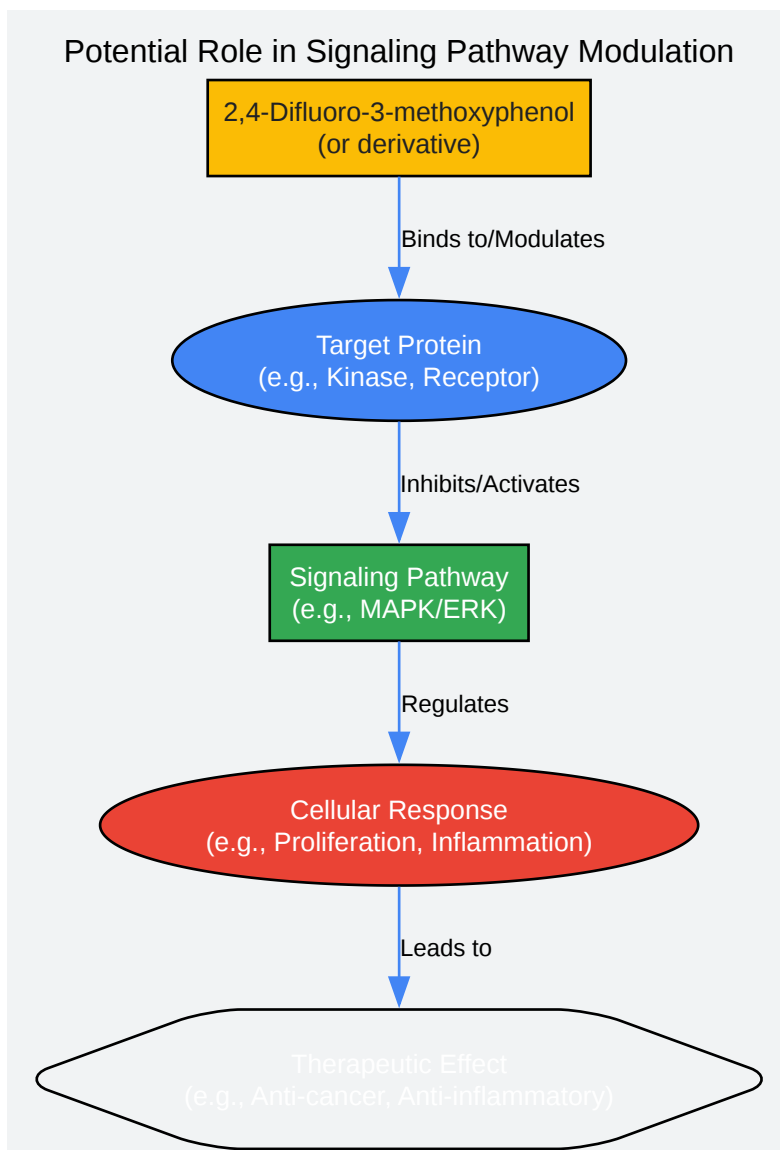
In medicinal chemistry, the incorporation of fluorine is a common strategy to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.^{[1][7]} The trifluoromethyl group, for instance, is often used to block metabolic hotspots.^[1] Similarly, the difluoro-substituent in

2,4-Difluoro-3-methoxyphenol can improve its pharmacokinetic profile. Phenolic compounds, in general, are explored for various therapeutic applications.

Potential Therapeutic Areas:

- **Antimicrobial Agents:** Phenolic structures are known for their antimicrobial properties, which can be enhanced by halogenation.[\[8\]](#)
- **Anticancer Agents:** Certain substituted phenols have demonstrated cytotoxic effects on cancer cell lines.[\[8\]](#)
- **Anti-inflammatory Agents:** The phenolic hydroxyl group can act as a radical scavenger, suggesting potential antioxidant and anti-inflammatory properties.[\[8\]](#)

The 2,4-difluoro-3-methoxyphenyl moiety can serve as a key building block in the synthesis of more complex molecules, including negative allosteric modulators (NAMs) for receptors like mGlu3, which are targets for neurological disorders.[\[9\]](#)



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Caption: Conceptual diagram of a fluorinated phenol modulating a signaling pathway.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **2,4-Difluoro-3-methoxyphenol** is not readily available, related compounds such as 4-fluoro-2-methoxyphenol are known to cause skin and eye irritation and may cause respiratory irritation.[10][11] Therefore, appropriate safety precautions should be taken.

General Handling Precautions:

- Use only in a well-ventilated area or under a chemical fume hood.[10]
- Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [10]
- Avoid breathing dust, fumes, or vapors.[10]
- Wash hands thoroughly after handling.[10]
- Store in a tightly closed container in a dry and cool place.[10]

This guide serves as a foundational resource for professionals engaged in the research and development of novel chemical entities. The unique properties of **2,4-Difluoro-3-methoxyphenol** make it a compound of significant interest for further investigation.

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